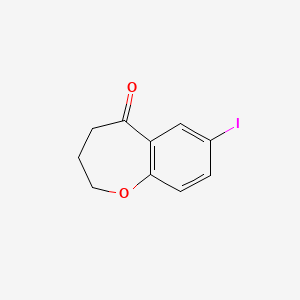

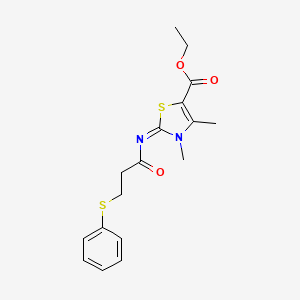

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including halogenation, acylation, cyclization, alkylation, and substitution reactions . For example, the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate of Ivabradine, was achieved with an overall yield of 63.6% . Another study reported the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot multicomponent reaction at ambient temperature . These methods could potentially be adapted for the synthesis of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography . For instance, the structure of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was deduced from IR, mass, 1H NMR, 13C NMR, and HMQC spectra data . Similar analytical techniques would be used to confirm the structure of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one."

Chemical Reactions Analysis

The chemical reactivity of benzoxepin derivatives can vary depending on the substituents and the conditions applied. For example, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones involved reacting amino alcohols with COCl2 in the presence of Na2CO3 . The reactivity of these compounds in acidic or basic media was also explored . The iodo-substituent in "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" would likely influence its reactivity, making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and halogens can affect properties like solubility, melting point, and reactivity. While the specific properties of "7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one" are not provided in the papers, related compounds have been synthesized and characterized, suggesting that similar methods could be used to determine these properties .

Applications De Recherche Scientifique

Chemistry and Biological Activity of Benzazepines

Benzazepines, including 3-benzazepines, have been explored for their cytotoxic effects against human promyelotic leukaemia HL-60 cells and their ability to produce radicals and inhibit the multidrug resistance P-glycoprotein efflux pump, suggesting potential applications in cancer research and treatment of drug-resistant cancers (Kawase, Saito, & Motohashi, 2000).

Halogenated Carbazoles in the Environment

The environmental impact and origins of halogenated carbazoles, similar to the structure of interest, highlight the importance of understanding the anthropogenic sources and potential toxicological effects of such compounds, which could be relevant for environmental monitoring and pollution control (Parette et al., 2015).

Benzoxazepines' Pharmacological Properties

1,5-Benzoxazepine derivatives, closely related to benzoxepines, have shown anticancer, antibacterial, and antifungal activities, indicating that compounds like 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one could have potential applications in developing treatments for various diseases including neurological disorders (Stefaniak & Olszewska, 2021).

Benzothiazepines in Drug Research

The review on benzothiazepines, another class of heterocyclic compounds, outlines their diverse bioactivities such as vasodilatory, tranquilizer, and antidepressant effects. This suggests that research into compounds like 7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one could uncover new therapeutic agents (Dighe et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

7-iodo-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPGNYMQIMPGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)I)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)

![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)